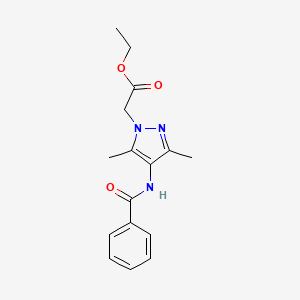![molecular formula C21H36N2O4 B5966854 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5966854.png)
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with a unique structure that includes diethylamino, methoxy, and oxan-4-ylmethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs and environmental impact. These methods often involve large-scale reactions with optimized conditions to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol include other phenoxypropanolamines and related derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(diethylamino)-3-[2-methoxy-5-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O4/c1-4-23(5-2)15-19(24)16-27-21-12-18(6-7-20(21)25-3)14-22-13-17-8-10-26-11-9-17/h6-7,12,17,19,22,24H,4-5,8-11,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUYPRDUWPSTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=CC(=C1)CNCC2CCOCC2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-[6-[(2-methylcyclohexyl)amino]pyridazin-3-yl]benzenesulfonamide](/img/structure/B5966772.png)
![2-[(5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-3-YL)ACETAMIDE](/img/structure/B5966778.png)
![(4E)-4-[(3-bromophenyl)methylidene]-1-(3-chlorophenyl)pyrazolidine-3,5-dione](/img/structure/B5966796.png)
![4-{3-[(3-Acetylphenyl)sulfamoyl]-4-methylbenzamido}benzoic acid](/img/structure/B5966799.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B5966801.png)
![4-[6-(4-benzoyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5966811.png)

![2-[(E)-[[4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B5966825.png)
![5-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5966826.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5966836.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5966840.png)

![4-Benzyl-2-[5-(methylsulfanylmethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B5966848.png)
![4-(4-ethoxybenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5966861.png)
